(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Overview
Description
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is an organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a conjugated diene system, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and dimethylamine in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Formation of the Diene System: The intermediate compound undergoes further reactions, including aldol condensation and dehydration, to form the conjugated diene system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets and pathways. The compound’s dimethylamino and methoxyphenyl groups play a crucial role in its binding to specific enzymes or receptors, leading to various biological effects. The conjugated diene system also contributes to its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(1E,4E)-1-(dimethylamino)-5-(4-hydroxyphenyl)penta-1,4-dien-3-one: Similar structure but with a hydroxy group instead of a methoxy group.
(1E,4E)-1-(dimethylamino)-5-(4-chlorophenyl)penta-1,4-dien-3-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is unique due to its specific combination of functional groups and the conjugated diene system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFWNOYKAVVIK-QPABKMLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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